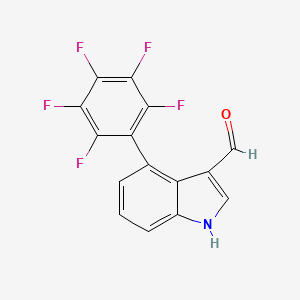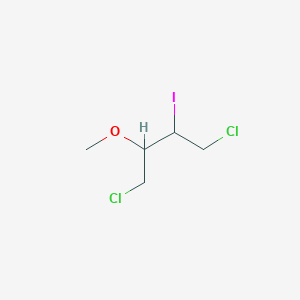
1,4-Dichloro-2-iodo-3-methoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-iodo-3-methoxybutane is an organic compound with the molecular formula C5H9Cl2IO It is a halogenated butane derivative, characterized by the presence of chlorine, iodine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-methoxybutane typically involves multi-step organic reactions. One common method includes the halogenation of a suitable butane precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality. The choice of reagents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-iodo-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-iodo-3-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-iodo-3-methoxybutane involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of halogen atoms makes it a reactive compound, capable of participating in nucleophilic substitution and other reactions. The methoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-iodobutane: Lacks the methoxy group, leading to different reactivity and applications.
1,4-Dichloro-3-methoxybutane:
2-Iodo-3-methoxybutane: Lacks the chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness
1,4-Dichloro-2-iodo-3-methoxybutane is unique due to the combination of chlorine, iodine, and methoxy groups in its structure. This combination imparts specific reactivity and potential applications that are not shared by its similar compounds. The presence of multiple halogen atoms and a methoxy group makes it a versatile compound in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C5H9Cl2IO |
|---|---|
Peso molecular |
282.93 g/mol |
Nombre IUPAC |
1,4-dichloro-2-iodo-3-methoxybutane |
InChI |
InChI=1S/C5H9Cl2IO/c1-9-5(3-7)4(8)2-6/h4-5H,2-3H2,1H3 |
Clave InChI |
WQUNEZGPTWQKAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(CCl)C(CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


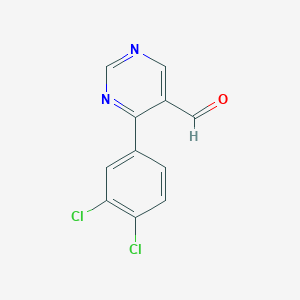
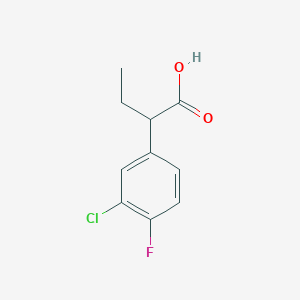
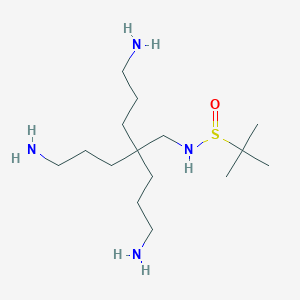
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
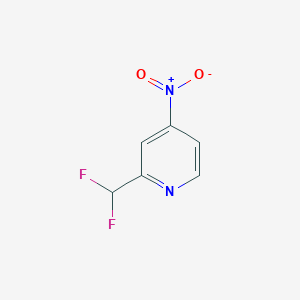
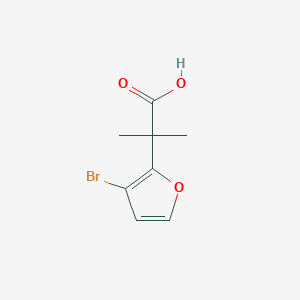
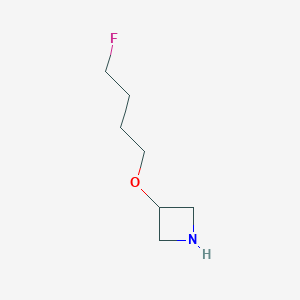
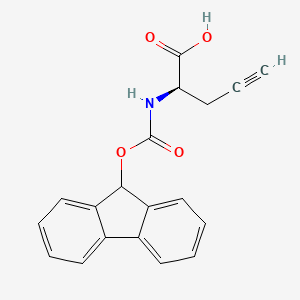
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)

